Cas no 929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate)

tert-butyl 2-aminoimidazole-1-carboxylate structure
929568-19-4 structure
Nombre del producto:tert-butyl 2-aminoimidazole-1-carboxylate
Número CAS:929568-19-4
MF:C8H13N3O2
Megavatios:183.207721471786
MDL:MFCD20702858
CID:1015975
PubChem ID:57440768

tert-butyl 2-aminoimidazole-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 2-amino-1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester
    • 2-Amino-1-Boc-imidazole
    • 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2-AMINO-, 1,1-DIMETHYLETHYL ESTER
    • 2-amino-1-tert-butoxycarbonylimidazole
    • tert-Butyl 2-amino-1H-imidazole-1-carboxylate
    • TERT-BUTYL 2-AMINOIMIDAZOLE-1-CARBOXYLATE
    • BXKYKASMZAUFCZ-UHFFFAOYSA-N
    • 5412AJ
    • TRA0044647
    • SY026587
    • Z1863617775
    • 2-Methyl-2-propanyl 2-amino-1H-imidazole-1-carboxylate
    • 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2
    • 1,1-Dimethylethyl 2-amino-1H-imidazole-1-carboxylate (ACI)
    • 2-Amino-1-(tert-butoxycarbonyl)imidazole
    • tert-butyl 2-aminoimidazole-1-carboxylate
    • MDL: MFCD20702858
    • Renchi: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10)
    • Clave inchi: BXKYKASMZAUFCZ-UHFFFAOYSA-N
    • Sonrisas: O=C(N1C(N)=NC=C1)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 183.10100
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 2
  • Complejidad: 200
  • Superficie del Polo topológico: 70.1

Propiedades experimentales

  • PSA: 70.14000
  • Logp: 1.82970

tert-butyl 2-aminoimidazole-1-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-180305-0.1g
tert-butyl 2-amino-1H-imidazole-1-carboxylate
929568-19-4 95.0%
0.1g
$62.0 2025-02-20
Enamine
EN300-180305-0.5g
tert-butyl 2-amino-1H-imidazole-1-carboxylate
929568-19-4 95.0%
0.5g
$140.0 2025-02-20
Chemenu
CM324380-250mg
2-Amino-1-Boc-imidazole
929568-19-4 95%+
250mg
$95 2023-01-19
eNovation Chemicals LLC
D293276-0.25g
2-Amino-1-Boc-imidazole
929568-19-4 97%
0.25g
$208 2023-09-03
Apollo Scientific
OR919651-5g
2-Amino-1-boc-imidazole
929568-19-4 97%
5g
£621.00 2024-08-02
Enamine
EN300-180305-0.05g
tert-butyl 2-amino-1H-imidazole-1-carboxylate
929568-19-4 95.0%
0.05g
$42.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201113-5g
2-Amino-1-Boc-imidazole
929568-19-4 98%
5g
¥6260.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFF64-5G
tert-butyl 2-aminoimidazole-1-carboxylate
929568-19-4 95%
5g
¥ 4,415.00 2023-04-12
Chemenu
CM324380-1g
2-Amino-1-Boc-imidazole
929568-19-4 95+%
1g
$400 2021-08-18
Apollo Scientific
OR919651-1g
2-Amino-1-boc-imidazole
929568-19-4 97%
1g
£162.00 2024-08-02

tert-butyl 2-aminoimidazole-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  16 h, rt
Referencia
Heteroaromatic compounds as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  14 h, rt
Referencia
Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors
Jeong, Yunkyung; Lee, Jooyeon; Ryu, Jae-Sang, Bioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Dichloromethane ,  Pyridine ;  10 min, rt; 10 min, 40 °C; 40 °C → 5 °C; 30 min, 5 °C; 24 h, rt
Referencia
Preparation of pyrimidine derivatives as inhibitors of type I insulin-like growth factor receptor
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents
, France, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  16 h, rt
Referencia
Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents
, World Intellectual Property Organization, , ,

tert-butyl 2-aminoimidazole-1-carboxylate Raw materials

tert-butyl 2-aminoimidazole-1-carboxylate Preparation Products

tert-butyl 2-aminoimidazole-1-carboxylate Literatura relevante

Related Articles

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:929568-19-4)tert-butyl 2-aminoimidazole-1-carboxylate
A859910
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):183.0/662.0